

Validating the Effects of SJ10542: A Comparative Guide to Phenotypic Assays

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Compound of Interest

Compound Name: SJ10542

Cat. No.: B12409185

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **SJ10542**, a novel JAK2/3 PROTAC degrader, with alternative JAK inhibitors, ruxolitinib and baricitinib. The information presented herein is supported by experimental data from publicly available research to assist in the validation of **SJ10542**'s therapeutic potential.

Performance Comparison

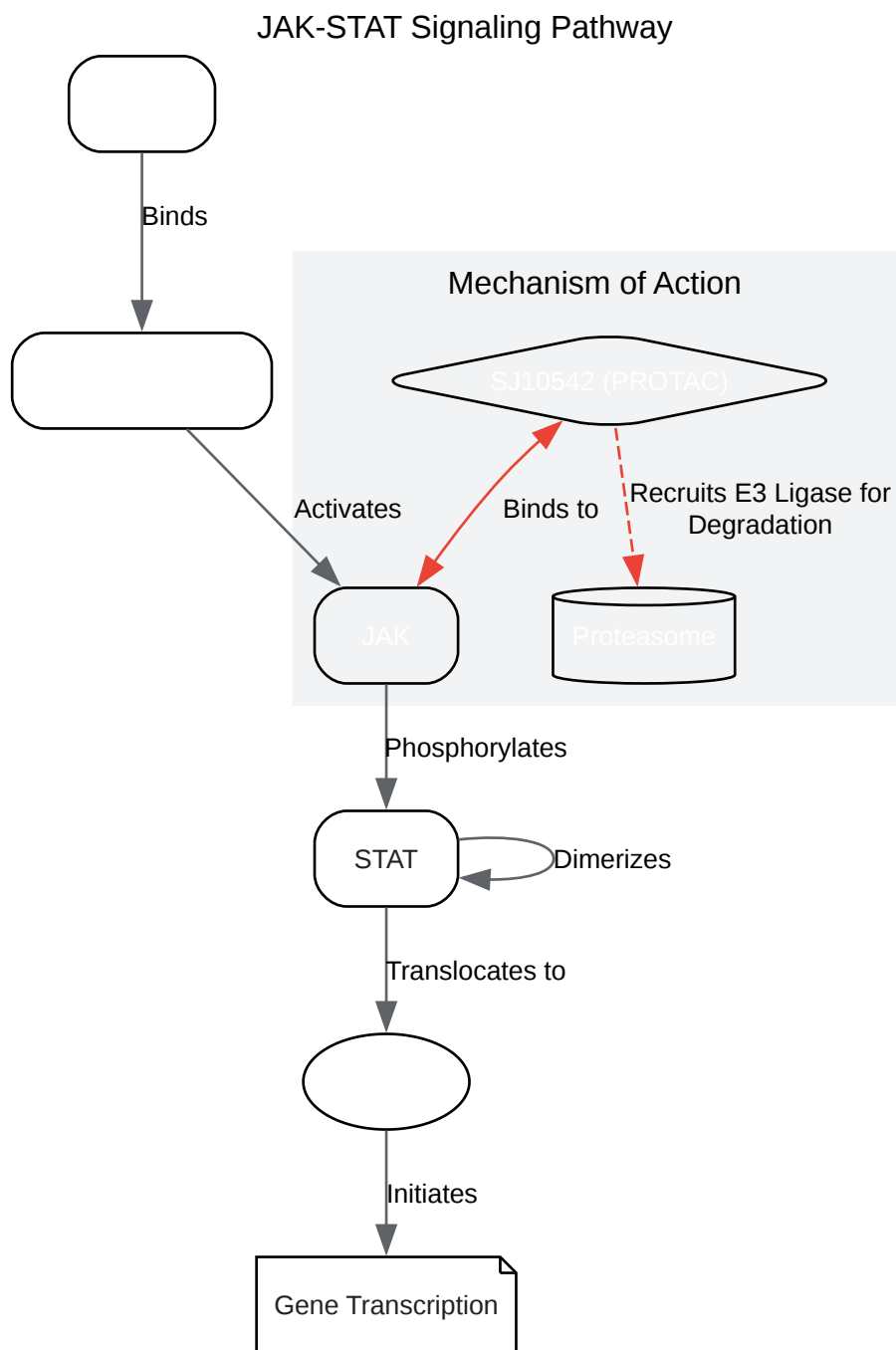
SJ10542 demonstrates potent degradation of its target proteins, JAK2 and JAK3, and exhibits significant cytotoxic effects in acute lymphoblastic leukemia (ALL) cell lines. The following tables summarize the quantitative data comparing **SJ10542** with the JAK inhibitors ruxolitinib and baricitinib.

Compound	Assay Type	Cell Line	Metric	Value (nM)	Citation
SJ10542	Protein Degradation	MHH-CALL-4	DC50 (JAK2)	24	[1]
SJ10542	Protein Degradation	SJBALL020589	DC50 (JAK2)	14	[1]
SJ10542	Protein Degradation	SJBALL020589	DC50 (JAK3)	11	[1]
SJ10542	Cytotoxicity	MHH-CALL-4	IC50	<120	[1]
SJ10542	Cytotoxicity	KOPN49	IC50	<120	[1]
SJ10542	Cytotoxicity	SJBALL020589	IC50	24	[1]
Ruxolitinib	Kinase Inhibition	Cell-free	IC50 (JAK1)	3.3	[2]
Ruxolitinib	Kinase Inhibition	Cell-free	IC50 (JAK2)	2.8	[2]
Ruxolitinib	Cytotoxicity	Nalm-6	IC50	47,700	[3]
Baricitinib	Kinase Inhibition	Cell-free	IC50 (JAK1)	5.9	[4]
Baricitinib	Kinase Inhibition	Cell-free	IC50 (JAK2)	5.7	[4]

Table 1: Comparative Efficacy of **SJ10542** and Alternative JAK Inhibitors. This table summarizes the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values for **SJ10542**, ruxolitinib, and baricitinib in various assays and cell lines.

Signaling Pathway and Experimental Workflow

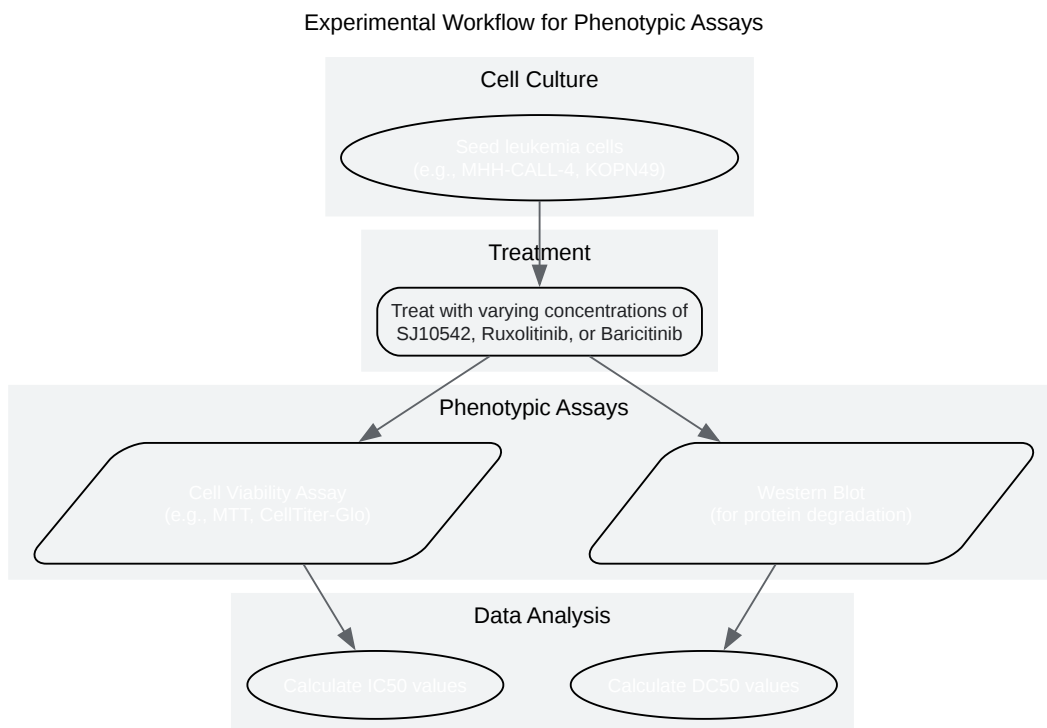
The following diagrams illustrate the JAK-STAT signaling pathway targeted by **SJ10542** and the general experimental workflow for validating its effects through phenotypic assays.



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Figure 1: JAK-STAT Signaling Pathway and **SJ10542** Mechanism. This diagram illustrates the activation of the JAK-STAT pathway by cytokines and the mechanism of **SJ10542** in inducing

JAK protein degradation.



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- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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